molecular formula C20H22N2O4S B11590991 prop-2-en-1-yl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

prop-2-en-1-yl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11590991
M. Wt: 386.5 g/mol
InChI Key: GBDJLUSVFWQVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROP-2-EN-1-YL 6-(4-ETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 6-(4-ETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . This method is known for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 6-(4-ETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Piperidine, potassium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

PROP-2-EN-1-YL 6-(4-ETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 6-(4-ETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROP-2-EN-1-YL 6-(4-ETHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of functional groups and heterocyclic structure makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

prop-2-enyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C20H22N2O4S/c1-4-11-26-19(24)17-13(3)21-20-22(16(23)10-12-27-20)18(17)14-6-8-15(9-7-14)25-5-2/h4,6-9,18H,1,5,10-12H2,2-3H3

InChI Key

GBDJLUSVFWQVKV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC=C

Origin of Product

United States

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